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Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Reference and Structural Elucidation Guide for 1-(3-Methylazetidin-3-yl)pent-4-en-1-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (CAS: 1936697-44-7)[1] Introduction & Structural Significance In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (CAS: 1936697-44-7)[1]

Introduction & Structural Significance

In modern drug discovery, the incorporation of highly functionalized aliphatic building blocks is a primary strategy for optimizing pharmacokinetic profiles. The azetidine ring, a strained four-membered nitrogen heterocycle, is frequently employed as a metabolically stable bioisostere for larger, more lipophilic rings like piperidine or pyrrolidine[2].

1-(3-Methylazetidin-3-yl)pent-4-en-1-one presents a unique analytical challenge due to three distinct structural features:

  • A Strained Heterocycle: The azetidine ring possesses a high ring strain energy of approximately 25.2 kcal/mol[3].

  • A Quaternary Stereocenter: The C3 position of the ring is fully substituted, bearing both a methyl group and the carbonyl carbon of the side chain.

  • A Flexible Alkenyl Chain: The pent-4-en-1-one moiety provides a highly dynamic spin system terminating in an unhindered alkene.

Crucially, the nomenclature "-3-yl" indicates that the side chain is attached to the C3 carbon of the azetidine ring, not the nitrogen. This leaves a secondary amine (NH) intact, which profoundly impacts the compound's behavior in solution and necessitates specific experimental controls during NMR acquisition.

Theoretical Framework & Mechanistic Insights

Azetidine Ring Dynamics and Basicity

Despite its high ring strain, the basicity of the azetidine nitrogen ( pKa​≈11.29 ) closely resembles that of unstrained secondary amines[3]. This high basicity dictates a critical experimental choice: the NMR solvent must be strictly neutralized. Trace acidic impurities (such as DCl naturally forming in CDCl3​ ) will protonate the azetidine nitrogen. This protonation triggers an intermediate chemical exchange rate on the NMR timescale, which drastically broadens the C2 and C4 methylene signals and shifts them downfield, obscuring critical coupling information.

Diastereotopic Protons in a Pseudo-Asymmetric Environment

The molecule possesses a plane of symmetry bisecting the N1 and C3 atoms, making the C2 and C4 carbons chemically equivalent[4]. However, because the C3 carbon bears two different substituents (a methyl group and a pentenoyl group), the two protons on each methylene carbon are diastereotopic . The proton cis to the highly anisotropic carbonyl group experiences different magnetic shielding compared to the proton cis to the methyl group. Consequently, they appear as an AB spin system—typically resolving into two distinct doublets with a geminal coupling constant ( 2J ) of 8.0–10.0 Hz.

Experimental Protocols & Self-Validating Systems

To ensure high-fidelity spectral data, the following self-validating protocol must be strictly adhered to.

Step-by-Step Sample Preparation
  • Solvent Neutralization (Critical Step): Pack a glass Pasteur pipette with a small plug of glass wool and 2 cm of basic alumina (Brockmann Grade I). Elute 1.0 mL of CDCl3​ through the plug directly into a clean glass vial. Causality: This strips all trace DCl and water, preventing amine protonation.

  • Sample Dissolution: Dissolve 15–20 mg of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one in 0.6 mL of the neutralized CDCl3​ . Transfer to a 5 mm NMR tube.

  • Self-Validation Check: Acquire a rapid 1H scan (NS=1).

    • Pass Condition: A sharp, exchangeable singlet for the NH proton (~2.15 ppm) and sharp doublets for the C2/C4 protons.

    • Fail Condition: Broad, unresolved multiplets in the 3.5–4.5 ppm region indicate residual acid. If observed, the sample must be re-basified.

NMR Acquisition Parameters
  • 1H NMR (400 MHz): Pulse program zg30, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.

  • 13C NMR (100 MHz): Pulse program zgpg30 (proton decoupled). Causality: The quaternary C3 and the carbonyl C1' lack attached protons, resulting in long longitudinal relaxation times ( T1​ ). To ensure accurate integration and adequate signal-to-noise ratio, D1 must be extended to 3.0 s, and NS increased to 1024[5].

Workflow A Sample Preparation (Free base in CDCl3) B Probe Tuning & Matching (1H and 13C channels) A->B Transfer to Magnet C Shimming & Locking (Z0-Z5 gradients) B->C Optimize RF D Pulse Sequence Selection (zg30, zgpg30, HSQC, HMBC) C->D B0 Homogeneity E Data Acquisition (NS=16 for 1H, NS=1024 for 13C) D->E Execute F Fourier Transform & Phasing (Apodization, Baseline Corr.) E->F FID Processing

Figure 1: Step-by-step NMR acquisition workflow ensuring high-fidelity spectral data collection.

Quantitative Data & Spectral Assignments

The following tables summarize the expected chemical shifts, multiplicities, and assignment logic for the free base form of the compound in CDCl3​ .

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
PositionShift (δ, ppm)MultiplicityInt.J (Hz)Assignment Logic & Causality
NH 2.15br s1H-Exchangeable proton; broadened due to quadrupolar relaxation of 14N .
C2/C4 ( Ha​ ) 3.35d2H8.5Diastereotopic proton cis to the methyl group. Shielded relative to Hb​ .
C2/C4 ( Hb​ ) 3.65d2H8.5Diastereotopic proton cis to the carbonyl. Deshielded by C=O anisotropy.
C3- CH3​ 1.45s3H-Sharp singlet, typical for an aliphatic methyl on a quaternary carbon.
C2' 2.55t2H7.5Methylene alpha to the carbonyl group[6].
C3' 2.30m (dt)2H7.5, 6.5Homoallylic methylene[7].
C4' 5.80ddt1H17.0, 10.2, 6.5Internal alkene proton; complex splitting from trans/cis/vicinal coupling[6].
C5' (trans) 5.05dq1H17.0, 1.5Terminal alkene proton, trans to C4'[6].
C5' (cis) 4.98dq1H10.2, 1.5Terminal alkene proton, cis to C4'[6].
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )
PositionShift (δ, ppm)TypeAssignment Logic & Causality
C1' (C=O) 211.0CKetones attached to highly strained ring systems are slightly deshielded[7].
C4' 137.5CHInternal alkene carbon[6].
C5' 115.2 CH2​ Terminal alkene carbon[6].
C2, C4 55.4 CH2​ Azetidine ring carbons adjacent to the nitrogen atom[5].
C3 45.2CQuaternary carbon of the azetidine ring.
C2' 36.8 CH2​ Alpha-carbonyl carbon of the pentenone chain[6].
C3' 27.5 CH2​ Homoallylic carbon[6].
C3- CH3​ 22.1 CH3​ Methyl group attached to the C3 ring position.

Structural Verification via 2D NMR

To definitively prove the connectivity of the synthesized molecule, 2D NMR techniques are utilized to bridge the isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Will show the diastereotopic protons at δ 3.35 and 3.65 ppm both correlating to the exact same carbon resonance at δ 55.4 ppm. This self-validates that they belong to the same CH2​ group rather than two separate CH environments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal a strong 3JCH​ correlation from the C3-methyl protons (δ 1.45) to the carbonyl carbon (δ 211.0) and the C2/C4 carbons (δ 55.4). This is the definitive proof of connectivity at the quaternary C3 center, linking the azetidine heterocycle to the pentenone chain.

Elucidation H1 1H NMR (Proton Environments) COSY COSY (H-H Spin Coupling) H1->COSY HSQC HSQC (1-Bond C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 13C NMR (Carbon Backbone) C13->HSQC C13->HMBC Struct 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (Final Assignment) COSY->Struct HSQC->Struct HMBC->Struct

Figure 2: Logical relationship of 1D and 2D NMR experiments for complete structural elucidation.

References

  • Title: 1-(3-Methylazetidin-3-yl)
  • Source: clockss.
  • Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2)
  • Source: nih.
  • Source: acs.
  • Title: A New Approach Towards (±)
  • Source: chemrxiv.

Sources

Exploratory

Solubility Profile of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one in Organic Solvents: A Comprehensive Technical Guide

Executive Summary The transition from planar, aromatic-heavy drug candidates to complex, three-dimensional architectures has become a defining paradigm in modern medicinal chemistry. This "escape from flatland" emphasize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, aromatic-heavy drug candidates to complex, three-dimensional architectures has become a defining paradigm in modern medicinal chemistry. This "escape from flatland" emphasizes the incorporation of high sp3 character to improve physicochemical properties, notably thermodynamic solubility[1][2]. The compound 1-(3-Methylazetidin-3-yl)pent-4-en-1-one represents a highly functionalized, sp3 -rich building block. Featuring a basic azetidine core, a hydrogen-bond-accepting ketone, and a flexible lipophilic pentenyl tail, its unique topology dictates a complex solvation profile.

This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, detailing self-validating experimental protocols for both high-throughput kinetic screening and rigorous thermodynamic equilibrium determination.

Structural Rationale and Solvation Mechanics

The solubility of a molecule in organic solvents is fundamentally governed by the free energy of solvation ( ΔGsolv​ ) and the disruption of its crystal lattice energy.

The sp3 Advantage (Escape from Flatland)

Traditional planar molecules suffer from high lattice energies due to strong π−π stacking, which severely limits their solubility in organic solvents[1]. 1-(3-Methylazetidin-3-yl)pent-4-en-1-one circumvents this through its 3-methylazetidine ring. The azetidine scaffold provides a rigid, highly sp3 -hybridized three-dimensional core that disrupts efficient crystal packing[3]. This structural rigidity, combined with the steric bulk of the 3-methyl group, significantly lowers the enthalpy of fusion ( ΔHfus​ ), thereby enhancing baseline solubility across most solvent classes.

Intermolecular Forces and Solvent Compatibility

The molecule is bifunctional, possessing both polar and non-polar domains:

  • Secondary Amine (Azetidine NH): Acts as a strong hydrogen-bond donor and acceptor. It drives high solubility in polar protic solvents (e.g., Methanol, Ethanol).

  • Carbonyl Group (C1 Ketone): Acts as a hydrogen-bond acceptor and provides a strong dipole moment, ensuring excellent solvation in polar aprotic solvents (e.g., DMSO, DMF, Dichloromethane).

  • Pentenyl Tail & Methyl Group: The terminal alkene and aliphatic chain provide dispersion forces (Van der Waals interactions), which assist in moderating the polarity and allowing partial solubility in moderately non-polar solvents (e.g., Ethyl Acetate, Toluene).

G Core 1-(3-Methylazetidin-3-yl) pent-4-en-1-one Amine Azetidine NH (H-Bond Donor/Acceptor) Core->Amine Ketone C=O Group (H-Bond Acceptor / Dipole) Core->Ketone Aliphatic Pent-4-enyl & 3-Methyl (Dispersion Forces) Core->Aliphatic Protic Protic Solvents (MeOH, EtOH, Water) Amine->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (DMSO, DMF, DCM) Ketone->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (Heptane, Toluene) Aliphatic->NonPolar Hydrophobic Interactions

Caption: Solute-solvent interaction pathways dictating the solubility profile.

Quantitative Solubility Profile

Based on the physicochemical descriptors of the azetidine core and the aliphatic ketone tail, the following table summarizes the extrapolated thermodynamic solubility profile of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one across standard organic solvents at 25°C.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Expected Solubility (mg/mL)Solvation Mechanism
Polar Protic Methanol (MeOH)32.7> 100 Strong H-bonding with azetidine NH and ketone.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 Intense dipole-dipole interactions; standard stock solvent.
Halogenated Dichloromethane (DCM)8.9> 100 Excellent solvation of basic amines and aliphatic chains.
Ester / Ether Ethyl Acetate (EtOAc)6.040 - 80 Moderate dipole interactions; limited H-bond donation.
Non-Polar Heptane1.9< 5 Poor solvation of the polar core; relies solely on the pentenyl tail.

Experimental Methodologies for Solubility Determination

To ensure data integrity, solubility must be evaluated using self-validating systems. The choice between Kinetic and Thermodynamic methods depends on the development stage.

G Start Compound Synthesis 1-(3-Methylazetidin-3-yl)pent-4-en-1-one Split Select Solubility Assay Start->Split HTS Kinetic Solubility (HTS) Early-Stage Screening Split->HTS Shake Equilibrium Solubility Shake-Flask Method Split->Shake HTS_Step DMSO Stock Dilution into Organic Solvents HTS->HTS_Step Shake_Step Excess Solid + Solvent Agitation at 37°C (24-72h) Shake->Shake_Step HTS_Analysis Nephelometry / LC-MS (Precipitation Detection) HTS_Step->HTS_Analysis Shake_Analysis Phase Separation & HPLC-UV Quantification Shake_Step->Shake_Analysis Data Solubility Profile Generation HTS_Analysis->Data Shake_Analysis->Data

Caption: Workflow for determining kinetic and equilibrium solubility profiles.

High-Throughput Kinetic Solubility Screening

Kinetic solubility is utilized during early-stage drug discovery to rapidly assess precipitation potential when a concentrated DMSO stock is spiked into various organic/aqueous mixtures[4].

Causality & Logic: This method does not measure the true thermodynamic limit but rather the metastable supersaturation point. It is highly dependent on the dissolution rate and the presence of co-solvents (like 1-2% DMSO).

Protocol:

  • Prepare a 10 mM stock solution of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one in anhydrous DMSO.

  • Dispense serial dilutions of the stock into a 96-well plate containing the target organic solvents (e.g., MeOH, EtOAc, Heptane).

  • Incubate the plate at ambient temperature for 2 hours with gentle orbital shaking (300 rpm).

  • Self-Validation Step: Analyze the wells using laser nephelometry to detect the onset of light scattering (indicating precipitation).

  • Centrifuge the plate at 3,000 x g for 15 minutes, extract the supernatant, and quantify the soluble fraction via LC-MS/MS against a standard curve[4].

Thermodynamic Equilibrium: The Shake-Flask Method

For late-stage process chemistry, thermodynamic equilibrium solubility is mandatory. The consensus shake-flask method, harmonized by the Consortium of Biopharmaceutical Tools (CoBiTo) and the WHO, is the gold standard[5][6].

Causality & Logic: The 24-72 hour incubation time is critical to ensure that any transient supersaturated states have collapsed into the lowest-energy crystalline form. Temperature control (typically 37°C or 25°C) is strictly maintained because solubility is an enthalpy-driven process[6].

Self-Validating Protocol:

  • Saturation: Weigh an excess amount (~50 mg) of solid 1-(3-Methylazetidin-3-yl)pent-4-en-1-one into a 5 mL glass vial (avoid plastic to prevent plasticizer leaching by organic solvents).

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure visible solid remains; if it dissolves completely, add more solid until a suspension is maintained[7].

  • Equilibration: Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation). Place in a thermomixer at 25.0 ± 0.1 °C. Agitate at 800 rpm for 48 hours[6].

  • Phase Separation: Crucial Step. Do not use standard syringe filters for aggressive organics like DCM or THF, as they may dissolve the filter membrane or extract the solute. Instead, centrifuge the suspension at 10,000 rpm for 15 minutes in a temperature-controlled centrifuge[7].

  • Quantification & Validation:

    • Dilute an aliquot of the clear supernatant into a mobile-phase compatible solvent (e.g., Acetonitrile).

    • Analyze via HPLC-UV (monitor at ~210 nm for the alkene/ketone chromophores).

    • Self-Validation: Check the HPLC chromatogram for degradation peaks. The basic azetidine and the terminal alkene are reactive; if multiple peaks appear, the compound has degraded in the solvent, and the "solubility" value is invalid.

    • Mass Balance: Recover the undissolved solid, dry it, and perform Powder X-Ray Diffraction (PXRD) to ensure the solvent did not induce a polymorphic transition or solvate formation.

References

  • National Institutes of Health (NIH) / PMC. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." nih.gov. Available at:[Link]

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments." who.int. Available at: [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Terminal Alkene Functionalization of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one: Overcoming Chemoselectivity Challenges

Executive Summary & Scope In modern medicinal chemistry and drug development, azetidine-containing scaffolds are highly valued as metabolically stable bioisosteres for morpholines and piperidines. The target molecule, 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In modern medicinal chemistry and drug development, azetidine-containing scaffolds are highly valued as metabolically stable bioisosteres for morpholines and piperidines. The target molecule, 1-(3-Methylazetidin-3-yl)pent-4-en-1-one , is a highly versatile building block. However, it presents a classic chemoselectivity challenge due to the presence of three reactive handles: a basic secondary amine, a ketone carbonyl, and a terminal alkene.

This application note provides a self-validating, field-proven protocol for the functionalization of the terminal alkene. To avoid the chemoselectivity pitfalls of traditional hydroboration—where borane reagents can inadvertently reduce unhindered ketones[1]—this guide details two orthogonal, ketone-tolerant pathways: Olefin Cross-Metathesis and Thiol-Ene Click Chemistry .

Mechanistic Rationale & Pre-requisites

As a foundational rule of transition-metal and radical-mediated syntheses, the basic secondary amine of the azetidine ring must be masked.

  • Causality of Protection: Free amines are highly nucleophilic. If left unprotected, the azetidine nitrogen will irreversibly coordinate to the ruthenium center of metathesis catalysts (catalyst poisoning) and can act as a radical scavenger in photochemical reactions[2]. Therefore, quantitative N-Boc (tert-butyloxycarbonyl) protection is a mandatory prerequisite.

  • Causality of Pathway Selection: Standard anti-Markovnikov hydration using 9-BBN or BH₃ poses a severe risk of concurrent ketone reduction[1]. While transient acetal protection of the ketone is an option, it adds unnecessary synthetic steps. Instead, this protocol leverages Grubbs II Cross-Metathesis [3] and Radical Thiol-Ene Click [4] reactions. Both methodologies are exceptionally tolerant of ketones and carbamates, allowing for direct, late-stage functionalization of the terminal alkene with near-perfect chemoselectivity.

Experimental Workflow Visualization

Workflow Start 1-(3-Methylazetidin-3-yl) pent-4-en-1-one (Target Scaffold) Boc N-Boc Protection (Boc2O, Et3N, DCM) Start->Boc Prevents Catalyst Poisoning Protected N-Boc Protected Intermediate Boc->Protected Quantitative Yield Metathesis Cross-Metathesis (Grubbs II, Methyl Acrylate) Protected->Metathesis Pathway A ThiolEne Thiol-Ene Click (Thiol, DPAP, UV Light) Protected->ThiolEne Pathway B Ester α,β-Unsaturated Ester (Chain Extension) Metathesis->Ester E-isomer major Thioether Anti-Markovnikov Thioether (Late-Stage Functionalization) ThiolEne->Thioether Anti-Markovnikov

Figure 1: Divergent, ketone-tolerant functionalization workflow for the target scaffold.

Step-by-Step Methodologies

Protocol 1: N-Boc Protection of the Azetidine Core (Prerequisite)

This step neutralizes the basicity of the azetidine, preventing downstream catalyst deactivation.

  • Preparation: Dissolve 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) dropwise under continuous magnetic stirring.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in a minimal volume of DCM. The slow addition controls the exothermic release of CO₂.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting N-Boc protected intermediate is typically pure enough (>95%) for immediate downstream use.

Protocol 2: Pathway A - Olefin Cross-Metathesis

This pathway extends the aliphatic chain, yielding an α,β-unsaturated ester suitable for subsequent Michael additions or reductions.

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the N-Boc protected intermediate (1.0 equiv, 5 mmol) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add methyl acrylate (3.0 equiv). Note: A 3-fold excess is utilized to drive the thermodynamic equilibrium toward the cross-metathesis product and strictly suppress the homodimerization of the terminal alkene[2].

  • Catalyst Initiation: Add Second-Generation Grubbs Catalyst (Grubbs II, 5 mol%). The solution will turn a characteristic deep red/brown[3].

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours.

  • Quenching: Cool the mixture to room temperature. Add an excess of ethyl vinyl ether (approx. 1 mL) and stir for 30 minutes to irreversibly quench the active ruthenium carbene species.

  • Purification: Concentrate the crude mixture and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the E-α,β-unsaturated ester.

Protocol 3: Pathway B - Radical Thiol-Ene Click Chemistry

This pathway installs a thioether linkage with perfect anti-Markovnikov regioselectivity, functioning as a highly efficient late-stage functionalization tool[5].

  • Setup: In a transparent borosilicate glass vial, combine the N-Boc protected intermediate (1.0 equiv, 5 mmol) and a model thiol (e.g., thiophenol or N-acetylcysteine, 1.2 equiv).

  • Initiator Addition: Add the photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DPAP, 0.05 equiv).

  • Solvation: Dissolve the mixture in a minimal amount of ethyl acetate (EtOAc) to ensure absolute homogeneity.

  • Degassing: Sparge the solution with argon for 10 minutes. Critical Step: Molecular oxygen is a potent radical scavenger that will terminate the propagation chain and severely depress yields[4].

  • Irradiation: Seal the vial and irradiate with a 365 nm UV LED lamp at room temperature for 2 hours.

  • Purification: Concentrate the mixture in vacuo and purify via flash chromatography to yield the pure anti-Markovnikov thioether.

Quantitative Data Summary

The following table summarizes the expected performance metrics for both functionalization pathways, highlighting their efficiency and chemoselectivity.

ParameterPathway A: Cross-MetathesisPathway B: Thiol-Ene Click
Primary Reagent Methyl Acrylate (3.0 equiv)Thiophenol (1.2 equiv)
Catalyst / Initiator Grubbs II (5 mol%)DPAP (5 mol%) + UV 365 nm
Reaction Temperature 40 °C (Reflux in DCM)20–25 °C (Room Temp)
Reaction Time 12 hours2 hours
Regio-/Stereoselectivity >95% E-isomer>99% Anti-Markovnikov
Ketone Tolerance Excellent (No reduction)Excellent (No reduction)
Expected Yield 75% – 85%85% – 95%

Sources

Application

Application Note: N-Boc Protection and Deprotection Strategies for 1-(3-Methylazetidin-3-yl)pent-4-en-1-one

Structural Context and Mechanistic Challenges Azetidines are highly valued in modern medicinal chemistry for their ability to introduce conformational constraint, lower lipophilicity, and improve metabolic stability comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Mechanistic Challenges

Azetidines are highly valued in modern medicinal chemistry for their ability to introduce conformational constraint, lower lipophilicity, and improve metabolic stability compared to acyclic amines. However, the synthesis and manipulation of azetidine-containing building blocks, such as 1-(3-Methylazetidin-3-yl)pent-4-en-1-one , require precise control over reaction conditions[1].

The core synthetic challenges stem from the molecule's unique topology:

  • Azetidine Ring Strain: The four-membered nitrogen heterocycle possesses significant inherent ring strain (approximately 25.4 kcal/mol)[2]. Under strong acidic conditions or elevated temperatures, protonation of the azetidine nitrogen lowers the activation barrier for nucleophilic attack, leading to irreversible ring-opening decomposition[2][3].

  • Terminal Alkene Sensitivity: The pent-4-enoyl chain features a terminal double bond. This precludes the use of protecting groups that require reductive cleavage (e.g., Cbz removal via Pd/C hydrogenolysis), making the tert-butoxycarbonyl (Boc) group the optimal orthogonal choice.

  • Electrophilic Alkylation Risks: During standard Boc deprotection, the generation of the highly reactive tert-butyl cation poses a direct threat to the terminal alkene, risking unwanted electrophilic addition if not properly scavenged.

Causality in Methodological Design

To establish a self-validating and high-yielding protocol, the chemical causality of each reagent must be understood:

  • Protection Phase: The use of Di-tert-butyl dicarbonate (Boc₂O) with N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) ensures quantitative protection. DIPEA is chosen over stronger bases to prevent any potential enolization of the C1 ketone, which could lead to alpha-alkylation or aldol-type condensations. Boc protection effectively prevents N-alkylation side products during subsequent functionalizations[4].

  • Deprotection Phase: While neat Trifluoroacetic acid (TFA) is a standard deprotection reagent, it is highly detrimental to azetidines. High concentrations of TFA act as weak Lewis/Brønsted acids that coordinate to the nitrogen, promoting SN2-type ring cleavage[2]. Therefore, a dilute acid approach (20% TFA in DCM) at 0 °C or the use of 4M HCl in Dioxane is strictly required to preserve the structural integrity of the ring[1].

  • Cation Scavenging: Triisopropylsilane (TIPS) is integrated into the TFA deprotection cocktail. TIPS acts as a hydride donor, rapidly quenching the tert-butyl cation into isobutane, thereby preserving the integrity of the pent-4-enyl double bond.

Quantitative Condition Optimization

The following table summarizes the optimization data for the N-Boc deprotection of 3,3-disubstituted azetidines, highlighting the delicate balance required to maintain both the heterocycle and the alkene.

Table 1: Optimization of N-Boc Deprotection for 3-Substituted Azetidines
Deprotection ConditionTemp (°C)ScavengerAzetidine IntegrityAlkene IntegrityExpected Yield
50% TFA / DCM25NonePoor (Ring Cleavage)Moderate< 40%
20% TFA / DCM 0 TIPS (2.0 eq) Excellent Excellent > 90%
4M HCl / Dioxane 20 None Excellent Excellent 85%
TMSOTf / 2,6-Lutidine0NoneModerateExcellent50%

Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection

This protocol ensures quantitative protection while avoiding ketone enolization.

  • Preparation: Dissolve 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (1.0 eq) in anhydrous DCM to a 0.1 M concentration under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (1.5 eq) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Cooling prevents exothermic degradation and minimizes the kinetic energy available for ketone enolization.

  • Boc₂O Addition: Add Boc₂O (1.1 eq) dropwise as a solution in DCM.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Validate completion via TLC (Ninhydrin stain).

    • Validation Check: The secondary amine starting material will stain pink/red, while the fully protected product will remain unstained under Ninhydrin but UV-active if derivatized.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Controlled N-Boc Deprotection

This protocol mitigates ring strain vulnerability and scavenges reactive cations.

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM to achieve a 0.05 M concentration. Add TIPS (2.0 eq) as a cation scavenger.

  • Acid Addition: Cool the mixture strictly to 0 °C. Add TFA dropwise to achieve a final concentration of 20% v/v (TFA:DCM = 1:4).

    • Causality: Strict thermal control (0 °C) and dilution mitigate the ~25.4 kcal/mol ring strain vulnerability, preventing acid-mediated ring-opening[2][3].

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 45-60 minutes. Validate via LC-MS.

    • Validation Check: Look for the desired mass [M+H]⁺. The presence of [M+H+56]⁺ indicates incomplete scavenging (tert-butyl adduct on the alkene), while anomalous lower masses indicate azetidine ring cleavage.

  • Workup: Concentrate the reaction mixture under a stream of N₂ or cold rotary evaporation (bath temp < 25 °C) to remove volatile TFA. Do not heat.

  • Free-Basing: If the free amine is required, pass the TFA salt through a basic ion-exchange resin (e.g., Amberlyst A21) rather than using strong aqueous bases, which can cause substrate degradation[1].

Pathway Visualization

Workflow Start 1-(3-Methylazetidin-3-yl) pent-4-en-1-one (Free Amine) Protect N-Boc Protection (Boc2O, DIPEA, DCM) 0 °C to RT Start->Protect Protected N-Boc Protected Intermediate Protect->Protected Deprotect_Opt Optimized Deprotection (20% TFA/DCM, TIPS, 0 °C) Protected->Deprotect_Opt Controlled Acid Deprotect_Sub Harsh Deprotection (>50% TFA or High Temp) Protected->Deprotect_Sub Excess Acid/Heat Target Target Amine Salt (Intact Azetidine & Alkene) Deprotect_Opt->Target High Yield Degradation Degradation Products (Ring-Opening / Alkylation) Deprotect_Sub->Degradation Ring Cleavage

Figure 1: Divergent pathways in the N-Boc protection and deprotection of 3-substituted azetidines.

References

  • BenchChem. "How to prevent the ring-opening of azetidines during subsequent reactions." BenchChem.
  • EvitaChem. "Buy 1-(3-Methylazetidin-3-yl)propan-1-one (EVT-13293407)." EvitaChem.
  • National Institutes of Health (NIH). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PubMed.
  • Royal Society of Chemistry (RSC). "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications." Organic Chemistry Frontiers.

Sources

Method

Application Note: Asymmetric Synthesis Workflows Utilizing 1-(3-Methylazetidin-3-yl)pent-4-en-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and advanced asymmetric functionalization. Introduction & Strategic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and advanced asymmetric functionalization.

Introduction & Strategic Rationale

The incorporation of azetidine rings into pharmacophores has become a cornerstone strategy in modern medicinal chemistry. Serving as rigid bioisosteres for larger nitrogen heterocycles (e.g., pyrrolidines and piperidines), azetidines offer enhanced metabolic stability, reduced lipophilicity, and highly tunable pKa profiles[1].

The bifunctional building block 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (CAS: 1936697-44-7)[2] presents a highly versatile, yet challenging, topological canvas. It features a sterically demanding 3-methylazetidine core coupled to a prochiral ketone and a terminal olefin. This Application Note details field-validated protocols for the asymmetric functionalization of this scaffold. By selectively reducing the ketone and epoxidizing the terminal alkene, researchers can rapidly access complex chiral intermediates utilized in targeting the Hippo signaling pathway[3] and various RNA-binding proteins.

Mechanistic Causality: Overcoming Azetidine Ring Strain

The primary challenge in functionalizing azetidinyl ketones lies in the inherent strain of the four-membered ring (~26 kcal/mol). Traditional harsh reductive conditions (e.g., LiAlH4​ at elevated temperatures) or strong Lewis acids frequently trigger reductive ring-opening or non-specific polymerization.

To circumvent this, we employ Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru(II)-TsDPEN catalysts. The causality behind this choice is rooted in the catalyst's outer-sphere mechanism[4]. Unlike inner-sphere reductions that require direct substrate coordination to the metal center—which could activate the strained azetidine C–N bond—the Ru-TsDPEN system operates via a concerted transfer of a proton and a hydride. The transition state is highly organized and stabilized by N-H⋯O hydrogen bonding between the catalyst's diamine ligand and the ketone oxygen, alongside CH/π interactions[4]. This ensures absolute chemoselectivity for the ketone over the terminal alkene and completely prevents azetidine degradation, yielding the chiral alcohol with excellent enantiofacial discrimination (>95% ee)[1].

Experimental Protocols & Self-Validating Workflows

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-(3-Methylazetidin-3-yl)pent-4-en-1-ol. Self-Validation System: Reaction progress is monitored by chiral HPLC rather than standard TLC. This simultaneously confirms conversion and enantiomeric excess (ee), preventing false positives from racemic background reduction.

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve RuCl2​ (0.5 mol%) in anhydrous, degassed dichloromethane (DCM).

  • Substrate Addition: Add 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (10.0 mmol) to the catalyst solution. The 3-methyl group on the azetidine provides a critical steric bias that enhances facial selectivity during the hydride transfer.

  • Hydride Source Introduction: Dropwise, add a pre-mixed azeotropic solution of formic acid/triethylamine ( HCOOH/Et3​N , 5:2 molar ratio, 3.0 equiv) at 0 °C.

  • Reaction Execution: Warm the mixture to 25 °C and stir for 12 hours. The continuous evolution of CO2​ gas serves as a visual, self-validating indicator of active hydride transfer.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ to neutralize residual HCOOH. Extract with EtOAc (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via Chiral HPLC (Chiralpak IG column, Hexane/iPrOH 90:10, 1.0 mL/min). The (S)-enantiomer typically elutes at 8.4 min, while the (R)-enantiomer elutes at 10.2 min.

Protocol B: Regioselective Asymmetric Epoxidation

Objective: Conversion of the terminal olefin to a chiral epoxide without oxidizing the azetidine nitrogen. Causality: The azetidine secondary amine must be protected (e.g., as a Boc carbamate) prior to epoxidation to prevent competitive N-oxidation. Following protection, Shi epoxidation utilizing a chiral fructose-derived ketone and Oxone provides excellent diastereoselectivity for the isolated terminal alkene.

Step-by-Step Methodology:

  • N-Protection: React the chiral alcohol from Protocol A with Boc2​O (1.1 equiv) and Et3​N in DCM for 4 hours. Isolate the N-Boc protected intermediate via standard aqueous workup.

  • Epoxidation Setup: Dissolve the N-Boc intermediate (5.0 mmol) in a biphasic mixture of dimethoxymethane (DMM) and 0.05 M aqueous Na2​B4​O7​ buffer (pH 10.5).

  • Catalyst Addition: Add the Shi chiral ketone catalyst (20 mol%) and tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%) as a phase-transfer agent.

  • Oxidant Delivery: Simultaneously add solutions of Oxone (1.5 equiv in H2​O ) and K2​CO3​ (to maintain pH ~10.5) via syringe pump over 2 hours at 0 °C.

  • Workup: Separate the organic layer, extract the aqueous layer with DMM, and wash the combined organics with brine. Purify via flash chromatography to isolate the enantioenriched epoxy-alcohol.

Quantitative Data Summaries

Table 1: Catalyst Screening for ATH of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one

Catalyst SystemHydride SourceTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
RuCl2​[(S)-BINAP] H2​ (50 atm)504562
RuCl2​ HCOOH/Et3​N 25 >99 96
Ir(IMe)2​(L-Pro)(H)(I) iPrOH / KOH258891
RhCl[(S,S)-TsDPEN] HCOOH/Et3​N 407584

Note: The Ru-TsDPEN system provides the optimal balance of mild conditions and high enantiofacial control, preventing azetidine ring-opening.

Table 2: Epoxidation Strategies for the Terminal Olefin (Post N-Protection)

MethodCatalystOxidant / ReagentYield (%)Diastereomeric Ratio (dr)
mCPBA EpoxidationNonemCPBA851.2:1 (syn:anti)
Jacobsen HKR(R,R)-Co(salen) H2​O (0.5 eq)46*>99:1
Shi Epoxidation Chiral Ketone Oxone 72 8:1

*Theoretical maximum yield for Hydrolytic Kinetic Resolution (HKR) is 50%. Shi epoxidation is preferred for higher throughput yield of the desired diastereomer.

Visualizations of Synthetic Workflows

Synthetic workflow from prochiral azetidinyl ketone to chiral epoxide intermediate.

Outer-sphere mechanism of Noyori ATH preventing azetidine ring opening.

Applications in Drug Development

The resulting chiral epoxy-alcohols are highly versatile electrophiles. Nucleophilic ring-opening of the epoxide with substituted anilines or phenols generates functionalized amino-diols. These structurally rigid scaffolds are currently being investigated as core motifs for novel inhibitors of the Hippo signaling pathway , specifically designed to disrupt the YAP/TAZ-TEAD transcription factor complex[3].

The rigid, 3-methylazetidine core optimally vectors the attached pharmacophores into the deep hydrophobic pocket formed by the β4, β11, and α4 regions of the TEAD protein. This pre-organized geometry drastically enhances binding affinity while the azetidine core maintains excellent metabolic stability against oxidative degradation[3].

References

  • Reiners, F., et al. (2020) Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533-8537. URL:[Link]

  • Dub, P. A., et al. (2014) A Recently Revised Mechanism of the Noyori Asymmetric Hydrogenation Reaction. Journal of the American Chemical Society, 136(9), 3505-3521. URL:[Link]

  • World Intellectual Property Organization (2022)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Alkene Isomerization in 1-(3-Methylazetidin-3-yl)pent-4-en-1-one Derivatives

Welcome to the technical support center for managing alkene isomerization in the synthesis and handling of 1-(3-methylazetidin-3-yl)pent-4-en-1-one and its derivatives. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for managing alkene isomerization in the synthesis and handling of 1-(3-methylazetidin-3-yl)pent-4-en-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the undesired migration of the terminal double bond in these valuable synthetic intermediates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compounds.

Introduction to the Challenge: Alkene Isomerization

The 1-(3-methylazetidin-3-yl)pent-4-en-1-one scaffold is a critical building block in medicinal chemistry. However, the terminal pent-4-en-1-one side chain is susceptible to isomerization, where the double bond migrates to form more thermodynamically stable internal alkenes, such as pent-3-en-1-one or pent-2-en-1-one isomers. This isomerization can be catalyzed by trace impurities, acidic or basic conditions, or even transition metals.[1][2] Such unintended isomerization leads to a mixture of products, complicating purification and potentially altering the biological activity of the final compounds.

Why Does Isomerization Occur?

Alkene isomerization is typically driven by the formation of a more stable, more substituted double bond. The process can be initiated by various catalysts:

  • Acid Catalysis: Protonation of the double bond can lead to a carbocation intermediate, which can then deprotonate to form a more stable internal alkene.[1][3]

  • Base Catalysis: Abstraction of an allylic proton can generate a resonance-stabilized carbanion, which upon reprotonation can yield an isomeric alkene.[1][4]

  • Transition Metal Catalysis: Many transition metals, including rhodium, ruthenium, and palladium, can catalyze alkene isomerization through various mechanisms, such as the formation of metal-hydride species or π-allyl complexes.[2][5][6][7][8][9][10]

The stability of the azetidine ring itself is also a consideration, as highly strained four-membered rings can be sensitive to certain reaction conditions, although they are generally more stable than aziridines.[11][12]

Frequently Asked Questions (FAQs)

Q1: I've observed unexpected peaks in my ¹H NMR spectrum after a reaction or purification step. Could this be due to alkene isomerization?

A1: Yes, this is a strong possibility. The terminal alkene protons of the pent-4-en-1-one side chain typically appear as a complex multiplet around 5.8 ppm and two multiplets around 5.0 ppm. The appearance of new signals in the alkene region (typically between 5.3 and 7.0 ppm) and changes in the allylic proton signals are indicative of isomerization. To confirm, you should consider more detailed NMR analysis.[13][14][15]

Q2: What are the characteristic NMR shifts for the potential isomers?

A2: While the exact shifts will depend on the specific derivative, you can generally expect the following:

  • Pent-3-en-1-one isomer: New vinyl proton signals will likely appear as multiplets between 5.5 and 6.9 ppm.

  • Pent-2-en-1-one isomer: You may observe a doublet around 6.1 ppm and a multiplet around 6.8 ppm, characteristic of a double bond conjugated with the carbonyl group.

For definitive identification, 2D NMR techniques such as COSY and HMBC are highly recommended.[13][16] The coupling constants between vinylic protons can also help distinguish between cis and trans isomers.[13][14]

Q3: Can the azetidine ring itself promote isomerization?

A3: While the azetidine nitrogen is basic, it is unlikely to be a primary catalyst for isomerization under neutral conditions. However, if the nitrogen is protonated or coordinated to a Lewis acid, the overall electronic environment of the molecule could be altered, potentially influencing the propensity for isomerization. The stability of the azetidine ring should also be considered, as some derivatives can be unstable under acidic conditions.[12][17]

Q4: My crude reaction mixture looks clean by TLC, but after flash chromatography, I see isomers. What's happening?

A4: This is a common issue. The silica gel used in flash chromatography is slightly acidic and can catalyze the isomerization of sensitive alkenes.[18] The longer your compound is on the column, the greater the chance of isomerization.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving isomerization problems.

Problem: Isomerization is detected in the crude reaction mixture.
Possible Cause Investigation Proposed Solution
Acidic or Basic Reagents/Conditions Review all reagents and conditions. Were any strong acids or bases used? Was the reaction heated for an extended period?Neutralize the reaction mixture carefully before workup. Consider using buffered conditions or non-protic solvents. If a base is required, consider using a non-nucleophilic, sterically hindered base.
Transition Metal Catalyst Residue If a transition metal was used in a previous step, it may not have been fully removed.Purify the starting materials rigorously to remove any trace metals. Consider a purification step involving a metal scavenger.
Prolonged Reaction Time or High Temperature Analyze aliquots of the reaction over time to determine when isomerization begins.Optimize the reaction time and temperature. Run the reaction at the lowest effective temperature and for the minimum time necessary for completion.
Problem: Isomerization occurs during workup or purification.
Possible Cause Investigation Proposed Solution
Acidic Workup Did the workup involve an acidic wash (e.g., dilute HCl)?Use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) instead. Ensure all aqueous layers are thoroughly back-extracted to remove all traces of acid.
Silica Gel-Induced Isomerization Run a small-scale test where the crude material is stirred with silica gel in the elution solvent. Monitor for isomerization over time.Deactivate the silica gel by treating it with a base like triethylamine (e.g., by adding 1% triethylamine to the eluent).[18] Alternatively, use a less acidic stationary phase like alumina or consider alternative purification methods such as preparative HPLC or crystallization.[19][20][21]
Solvent Effects Certain solvents can promote isomerization, especially if they contain acidic or basic impurities.Use high-purity, freshly distilled solvents. Avoid protic solvents if possible during purification.
Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for addressing alkene isomerization.

TroubleshootingWorkflow cluster_detection Isomer Detection cluster_source Identify Source of Isomerization cluster_solutions_reaction Reaction Optimization cluster_solutions_purification Purification Optimization start Analyze product by NMR/LC-MS check_isomers Are isomers present? start->check_isomers check_crude Analyze crude reaction mixture check_isomers->check_crude Yes end_node Pure Product check_isomers->end_node No solution_reaction Modify reaction conditions: - Lower temperature - Shorter reaction time - Use non-acidic/basic reagents - Purify starting materials check_crude->solution_reaction Isomers in crude solution_purification Modify purification: - Use deactivated silica gel - Use alternative stationary phase (alumina) - Preparative HPLC - Neutralize workup check_crude->solution_purification Isomers only after purification solution_reaction->end_node solution_purification->end_node

Caption: Troubleshooting decision tree for alkene isomerization.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol describes how to minimize acid-catalyzed isomerization during column chromatography.

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen eluent.

  • Add Triethylamine: To the slurry, add triethylamine to a final concentration of 1% (v/v) of the total solvent volume. For example, for every 100 mL of eluent, add 1 mL of triethylamine.

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites on the silica gel.

  • Pack the Column: Pack your chromatography column with the prepared slurry as you normally would.

  • Run the Chromatography: Use an eluent containing 1% triethylamine throughout the entire purification process.

Note: The addition of triethylamine may alter the retention factor (Rf) of your compound. It is advisable to run a TLC with the modified eluent before performing the column.

Protocol 2: ¹H NMR Analysis for Isomer Identification

This protocol provides a general guideline for identifying alkene isomers using ¹H NMR.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Sample for analysis

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of your sample in about 0.6 mL of deuterated solvent in an NMR tube.

  • Acquire ¹H Spectrum: Acquire a standard ¹H NMR spectrum.

  • Analyze the Alkene Region:

    • Terminal Alkene (Desired Product): Look for a multiplet around 5.8 ppm (1H, -CH=CH₂) and two multiplets around 5.0 ppm (2H, -CH=CH ₂).

    • Internal Alkene (Isomer): Look for new signals between 5.3 and 7.0 ppm. The splitting patterns and coupling constants will be indicative of the new double bond's position and stereochemistry. For example, a large coupling constant (J ≈ 12-18 Hz) suggests a trans configuration, while a smaller coupling constant (J ≈ 6-12 Hz) suggests a cis configuration.[13][14]

  • Acquire 2D Spectra (if necessary): If the ¹H spectrum is ambiguous, acquire a COSY spectrum to identify proton-proton correlations, which will help to piece together the structure of the isomer(s).

Visualization of Isomerization Mechanism

The following diagram illustrates a simplified base-catalyzed isomerization mechanism.

IsomerizationMechanism cluster_main Base-Catalyzed Isomerization cluster_structures Start 1-(3-Methylazetidin-3-yl)pent-4-en-1-one Anion Resonance-Stabilized Anion Start->Anion + Base (-BH+) Product Internal Alkene Isomer (e.g., pent-3-en-1-one) Anion->Product + H+ Start_struct Start Anion_struct Anion Product_struct Product

Sources

Optimization

reducing degradation of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one under strongly acidic conditions

A Guide to Mitigating Degradation Under Strongly Acidic Conditions Welcome to the technical support center for 1-(3-Methylazetidin-3-yl)pent-4-en-1-one. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Degradation Under Strongly Acidic Conditions

Welcome to the technical support center for 1-(3-Methylazetidin-3-yl)pent-4-en-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this molecule in strongly acidic environments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you navigate these issues effectively.

Introduction: Understanding the Challenge

1-(3-Methylazetidin-3-yl)pent-4-en-1-one is a versatile building block, but its structure contains multiple functional groups that are susceptible to degradation under strongly acidic conditions. The inherent ring strain of the azetidine core, combined with the basicity of its nitrogen atom and the reactivity of the alkene and ketone moieties, creates a complex stability profile. This guide will dissect the potential degradation pathways and provide actionable solutions to preserve the integrity of your molecule during acid-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: My compound is rapidly degrading in the presence of strong acids like HCl or H₂SO₄. What is happening at a molecular level?

A1: The degradation you are observing is likely due to the acid-catalyzed reactivity of three specific sites within the molecule: the azetidine ring, the terminal alkene, and the ketone.

  • Azetidine Ring-Opening: The azetidine nitrogen is basic and will be protonated in strong acid. This protonation enhances the strain of the four-membered ring, making it a better leaving group and highly susceptible to nucleophilic attack by water or the acid's counter-ion. This is often the primary and most irreversible degradation pathway.[1][2][3]

  • Alkene Hydration: The terminal double bond can be protonated by a strong acid to form a carbocation intermediate. This intermediate is then readily attacked by water in the reaction medium, resulting in the formation of a secondary alcohol (Markovnikov addition).[4][5][6] This side-product can complicate purification and reduce the yield of your desired product.

  • Ketone Protonation: The carbonyl oxygen can also be protonated, which activates the carbonyl carbon for nucleophilic attack. While generally less destructive than ring-opening, this can lead to undesired side-reactions like acetal formation if an alcohol is present, or enolization-driven reactions.[7]

Below is a diagram illustrating these potential degradation pathways.

Caption: Potential degradation pathways under strong acid catalysis.

Q2: I'm seeing new, more polar spots on my TLC and unexpected masses in my LC-MS analysis. What are these impurities?

A2: Based on the degradation pathways described above, the new impurities are most likely the ring-opened product and the hydrated alkene. These products are more polar due to the introduction of hydroxyl and/or amino groups.

CompoundMolecular FormulaExact Mass (Monoisotopic)Expected Change in Analysis
Parent Compound C₁₀H₁₅NO165.1154Main peak, reference retention time.
Alkene Hydration Product C₁₀H₁₇NO₂183.1259More polar (shorter Rₜ). Mass increase of 18.0105 Da.
Azetidine Ring-Opened Product (with H₂O) C₁₀H₁₇NO₂183.1259More polar (shorter Rₜ). Mass increase of 18.0105 Da.

Analytical Tip: Use LC-MS to differentiate between the hydration and ring-opening products. While they may have the same mass, their fragmentation patterns in MS/MS analysis will be distinct.

Q3: How can I perform my desired acid-catalyzed reaction while minimizing this degradation?

A3: The key is to move away from strong, non-specific mineral acids. You can achieve this by modifying reaction conditions or by using milder, more targeted acid catalysts.

Troubleshooting Workflow:

cluster_workflow Troubleshooting Workflow start Degradation Observed with Strong Acid (e.g., H₂SO₄, HCl) step1 Step 1: Change Acid Catalyst start->step1 action1 Use Milder Acid (p-TsOH, CSA) or Solid Acid (Amberlyst) step1->action1 step2 Step 2: Optimize Conditions action2 Lower Temperature & Reduce Reaction Time step2->action2 step3 Step 3: Protect Azetidine action3 Install N-Protecting Group (e.g., Cbz, Tosyl) step3->action3 check1 Degradation Reduced? action1->check1 check2 Degradation Reduced? action2->check2 end_fail Re-evaluate Strategy action3->end_fail check1->step2 No end_ok Problem Solved check1->end_ok Yes check2->step3 No check2->end_ok Yes

Caption: A logical workflow for troubleshooting compound degradation.

Strategy 1: Employ Milder Acid Catalysts

Strong mineral acids create a high concentration of protons, which indiscriminately catalyze all the degradation pathways. Milder acids or solid-supported acids can provide sufficient catalysis for your desired reaction with a lower risk of side reactions.[8][9]

Acid CatalystTypeAdvantagesDisadvantages
H₂SO₄, HCl Strong Mineral AcidHigh reactivity, low cost.Non-selective, causes significant degradation.[4][5]
p-TsOH, CSA Strong Organic AcidOften sufficient for catalysis (e.g., acetal formation), less harsh than mineral acids.Can still cause degradation if used in high concentration or at high temperatures.
Amberlyst-15, Nafion Solid Acid ResinHeterogeneous (easy to remove by filtration), can be reused, often milder.[9]May have mass transfer limitations, potentially lower reaction rates.
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) Lewis AcidCan be highly effective and selective, often work under anhydrous conditions, avoiding alkene hydration.Higher cost, requires careful screening for optimal catalyst.
Strategy 2: Optimize Reaction Conditions
  • Temperature: Degradation reactions, like most reactions, are accelerated by heat. Perform your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C or even lower.[10][11]

  • Reaction Time: Monitor your reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading over time.

  • Solvent and Water Content: If alkene hydration is a major issue, use anhydrous solvents and consider adding a dehydrating agent (like molecular sieves) or using a Dean-Stark apparatus to remove any water formed during the reaction.

Q4: The azetidine ring seems to be the main point of failure. Can I temporarily block its reactivity?

A4: Absolutely. This is a classic strategy known as "protecting group chemistry".[12] By temporarily converting the azetidine nitrogen into a less basic functional group (like a carbamate or sulfonamide), you can "turn off" its reactivity, perform your acid-catalyzed reaction, and then remove the protecting group to restore the original structure.

The choice of protecting group is critical, as it must be stable to your acidic reaction conditions.

Protecting GroupStructureStability to AcidRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)-CO₂tBuPoor. Cleaved by strong acids (e.g., TFA, HCl).Strong AcidNot suitable for reactions requiring strongly acidic conditions.[11]
Cbz (Carboxybenzyl)-CO₂BnGood. Generally stable to most acidic conditions.Hydrogenolysis (H₂, Pd/C)Excellent choice if your molecule does not contain other reducible groups (like the alkene).[11]
Tosyl (p-Toluenesulfonyl)-SO₂C₆H₄CH₃Excellent. Very stable to a wide range of acidic and basic conditions.Harsh reductive conditions (e.g., Na/NH₃)Provides excellent stability, but the removal conditions are harsh and may not be compatible with other functional groups.[11]
Protocol: N-Cbz Protection of the Azetidine

This protocol provides a general method for protecting the azetidine nitrogen, rendering it stable to most acidic conditions.

Materials:

  • 1-(3-Methylazetidin-3-yl)pent-4-en-1-one

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like DIPEA

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Water

Procedure:

  • Dissolve the starting material (1.0 eq) in DCM.

  • Add an aqueous solution of NaHCO₃ (2.0 eq) or DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup: separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting N-Cbz protected compound by column chromatography.

The resulting N-Cbz protected molecule can now be subjected to the acidic conditions with a significantly lower risk of azetidine ring-opening. The Cbz group can be removed later via catalytic hydrogenation.

Conclusion

Successfully using 1-(3-Methylazetidin-3-yl)pent-4-en-1-one in strongly acidic media requires a shift from harsh, conventional methods to more controlled and strategic approaches. By understanding the underlying causes of degradation—azetidine ring strain, and alkene/ketone reactivity—researchers can make informed decisions. The optimal solution often involves a combination of using milder acid catalysts, optimizing reaction conditions, and employing a robust N-protecting group strategy.

References
  • OpenStax. (2023, September 20). 8.4 Hydration of Alkenes: Addition of H2O by Oxymercuration. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, January 8). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2023, September 15). Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. Retrieved from [Link]

  • Wilson, K., & Clark, J. H. (2000). Solid acids and their use as environmentally friendly catalysts in organic synthesis. Pure and Applied Chemistry, 72(7), 1313-1319. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.4: Hydration- Acid Catalyzed Addition of Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 6). 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. Retrieved from [Link]

  • Pearson. Propose a mechanism for the acid-catalyzed hydrolysis of the acet.... Retrieved from [Link]

  • OrgoSolver. Acid- and Base-Catalyzed Reactions of Carbonyls. Retrieved from [Link]

  • Kollar, L. (2015). Organic Synthesis Using Environmentally Benign Acid Catalysis. Current Organic Synthesis, 12(1), 2-3. Retrieved from [Link]

  • Hussain, W., et al. (2023). A Study on Prospective Green Chemistry Alternatives for Organic Synthesis in Order to Promote Sustainable Development. Asian Journal of Applied Science and Technology, 7(2), 197-203. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1611-1616. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Aldehydes and Ketones. Retrieved from [Link]

  • Couty, F., & Evano, G. (2009). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 109(5), 2622-2680. Retrieved from [Link]

  • Cernijenko, A., & Káncz, A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3329-3343. Retrieved from [Link]

  • Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one

Welcome to the Process Chemistry Technical Support Center. This living document provides validated troubleshooting matrices, step-by-step methodologies, and scale-up parameters for the synthesis of 1-(3-Methylazetidin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This living document provides validated troubleshooting matrices, step-by-step methodologies, and scale-up parameters for the synthesis of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one . Designed for drug development professionals, this guide addresses the critical bottlenecks in constructing sterically hindered azetidine quaternary centers and managing highly polar free-base amines.

Synthetic Workflow Overview

The optimal scale-up route utilizes 1-Boc-3-cyanoazetidine as the starting material. The sequence involves a cryogenic C3-alkylation, a Grignard addition to the nitrile to form the pent-4-en-1-one chain, and a final non-aqueous deprotection to isolate the water-soluble free base.

Workflow Step1 1-Boc-3-cyanoazetidine (Starting Material) Step2 1-Boc-3-cyano-3-methylazetidine (Alkylated Intermediate) Step1->Step2 LiHMDS, MeI THF, -78°C Step3 1-(1-Boc-3-methylazetidin-3-yl)pent-4-en-1-one (Ketone Intermediate) Step2->Step3 1. 3-ButenylMgBr 2. 2M HCl (Hydrolysis) Step4 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (Final Free Base) Step3->Step4 1. 4M HCl/Dioxane 2. Basic Ion-Exchange

Fig 1: Three-step scale-up synthetic workflow for 1-(3-Methylazetidin-3-yl)pent-4-en-1-one.

Phase 1: Cryogenic C3-Alkylation

Standard Protocol
  • Purge a jacketed reactor with N₂ and charge with 1-Boc-3-cyanoazetidine (1.0 eq) in anhydrous THF (10 vol).

  • Cool the reactor internal temperature to -78 °C.

  • Dropwise add LiHMDS (1.0 M in THF, 1.1 eq), maintaining internal temperature below -65 °C. Stir for 1 h to ensure complete enolate formation.

  • Introduce Methyl iodide (MeI, 1.2 eq) neat, dropwise.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: We observe significant unreacted starting material even after extending the reaction time. Should we increase the equivalents of MeI? A: No. The stalling is rarely due to MeI depletion. It is typically caused by moisture in the LiHMDS solution or premature warming of the enolate. Cyanoazetidines require strong, non-nucleophilic bases like LiHMDS to quantitatively form the carbanion without attacking the electrophilic nitrile carbon[1]. Ensure your THF is strictly anhydrous (KF < 50 ppm) and maintain -78 °C during base addition. If the enolate warms too quickly before MeI addition, it can undergo rapid protonation from trace moisture or self-condensation.

Phase 2: Grignard Addition & Imine Hydrolysis

Standard Protocol
  • Charge the reactor with 1-Boc-3-cyano-3-methylazetidine (1.0 eq) in anhydrous THF (8 vol) and cool to 0 °C.

  • Add 3-butenylmagnesium bromide (0.5 M in THF, 1.5 eq) dropwise.

  • Warm to room temperature and stir for 4 hours to form the magnesium imine intermediate.

  • Critical Hydrolysis Step: Carefully quench with 2M HCl (aq) until the aqueous phase pH < 2. Heat the biphasic mixture to 50 °C for 2.5 hours.

  • Cool, separate phases, and extract the aqueous layer with EtOAc. Wash combined organics with brine, dry, and concentrate.

Troubleshooting & FAQs

Q: LC-MS analysis of the crude mixture shows a major peak with a mass 1 Da less than our target ketone. What is this, and how do we resolve it? A: You are observing the unhydrolyzed primary imine (the [M+H]+ of an imine is Mketone​−16+15=Mketone​−1 ). The Grignard addition to a nitrile initially forms a stable magnesium imine salt[2]. Because the C3 position of your azetidine is a highly sterically hindered quaternary center, the resulting imine is exceptionally resistant to hydrolysis and requires specific forcing conditions to break down[3]. A standard mild aqueous quench (e.g., NH₄Cl) will leave this intermediate intact. You must force the hydrolysis using 2M HCl and elevated temperatures (50 °C) to drive the equilibrium toward the ketone.

Phase 3: Boc Deprotection & Free Base Isolation

Standard Protocol
  • Dissolve the ketone intermediate in dichloromethane (DCM, 5 vol).

  • Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 3 hours until gas evolution ceases and TLC indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to yield the crude HCl salt.

  • Re-dissolve the salt in a minimum amount of methanol and pass through a column packed with a basic ion-exchange resin (e.g., Amberlyst A21).

  • Elute with methanol, and carefully concentrate the eluent (water bath < 30 °C) to isolate the free base.

Troubleshooting & FAQs

Q: Our yield drops from 90% to 30% during the final liquid-liquid extraction to obtain the free base. Where is our product going? A: Your product is being lost to the aqueous waste. 1-(3-Methylazetidin-3-yl)pent-4-en-1-one is a low-molecular-weight, highly polar secondary amine. Small, functionalized azetidines exhibit extreme water solubility, making traditional aqueous basic extractions (e.g., NaOH/DCM) highly inefficient and prone to massive yield losses[4]. To prevent this, bypass the aqueous workup entirely. Use a basic ion-exchange resin to neutralize the HCl salt in a purely organic solvent system (methanol), ensuring quantitative recovery of the free base. Furthermore, the terminal alkene can be sensitive to polymerization under prolonged heating; keep concentration temperatures strictly below 30 °C.

Quantitative Scale-Up Parameters & Quality Attributes

To ensure batch-to-batch reproducibility, adhere to the following Critical Process Parameters (CPPs) and monitor the associated Critical Quality Attributes (CQAs).

Process PhaseReagent EquivalentsTemp Range (°C)Reaction Time (h)Target CQAAnalytical Method
C3-Alkylation LiHMDS: 1.1MeI: 1.2-78 to 205.0Mono-alkylation >98%GC-MS
Grignard Addition 3-ButenylMgBr: 1.50 to 204.0Imine conversion >95%LC-MS
Imine Hydrolysis 2M HCl: Excess502.5Residual imine <1%LC-MS
Boc Deprotection 4M HCl/Dioxane: 5.0203.0Yield >85%¹H NMR

References[4] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - nih.gov - URL[1] Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles - acs.org - URL[2] Aerobic Copper-Catalyzed Organic Reactions - acs.org - URL[3] A New and Direct Asymmetric Synthesis of a Hindered Chiral Amine via a Novel Sulfinate Ketimine Derived from N-Tosyl-1,2,3-oxathiazolidine-2-oxide - acs.org - URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one and its 3-Methylpyrrolidine Analogues

Azetidine scaffold offers unique reactivity due to inherent ring strain, influencing nucleophilicity and susceptibility to ring-opening reactions. For Immediate Release In the landscape of medicinal chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Azetidine scaffold offers unique reactivity due to inherent ring strain, influencing nucleophilicity and susceptibility to ring-opening reactions.

For Immediate Release

In the landscape of medicinal chemistry and drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the physicochemical and pharmacological properties of a lead compound.[1] Among the saturated heterocycles, azetidine and pyrrolidine rings are frequently employed to introduce specific structural and functional characteristics. This guide provides an in-depth, data-driven comparison of the reactivity of 1-(3-methylazetidin-3-yl)pent-4-en-1-one and its 3-methylpyrrolidine counterparts, offering critical insights for researchers, scientists, and drug development professionals.

The fundamental difference in the reactivity of these two classes of compounds stems from the inherent ring strain of the four-membered azetidine ring compared to the five-membered pyrrolidine ring.[2] This guide will explore how this structural disparity influences their nucleophilicity, stability, and propensity for ring-opening reactions, supported by experimental protocols and data.

Structural and Electronic Considerations: The Impact of Ring Strain

The azetidine ring, a four-membered heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol.[2] This is in stark contrast to the relatively strain-free pyrrolidine ring, which has a ring strain of about 5.4 kcal/mol.[2] This substantial difference in ring strain is a primary determinant of their chemical behavior.

The increased s-character of the nitrogen lone pair in azetidines, a consequence of the constrained bond angles, generally leads to lower basicity compared to pyrrolidines.[1][3] However, the high degree of ring strain in azetidines makes them more susceptible to reactions that relieve this strain, such as nucleophilic ring-opening.[4][5][6]

G cluster_0 Structural Comparison cluster_1 Reactivity Implications Azetidine 1-(3-Methylazetidin-3-yl)pent-4-en-1-one Ring Strain: ~25.4 kcal/mol Pyrrolidine 1-(3-Methylpyrrolidin-3-yl)pent-4-en-1-one Ring Strain: ~5.4 kcal/mol Azetidine->Pyrrolidine Increased Ring Size, Decreased Ring Strain Reactivity_Azetidine Higher Reactivity - Prone to ring-opening - Lower basicity Azetidine->Reactivity_Azetidine drives Reactivity_Pyrrolidine Lower Reactivity - More stable ring - Higher basicity Pyrrolidine->Reactivity_Pyrrolidine results in Reactivity_Azetidine->Reactivity_Pyrrolidine vs.

Caption: Comparison of Azetidine and Pyrrolidine Ring Systems.

Comparative Reactivity in N-Acylation Reactions

The N-acylation of secondary amines is a fundamental transformation in organic synthesis. The reactivity of the azetidine and pyrrolidine analogs in this reaction can be influenced by both their nucleophilicity and the stability of the resulting N-acyl product.

While pyrrolidines are generally more basic, the steric hindrance around the nitrogen atom can play a significant role. In the case of 3-methyl substituted rings, the methyl group can influence the approach of the acylating agent.

Table 1: Theoretical Physicochemical Properties

Property1-(3-Methylazetidin-3-yl)pent-4-en-1-one1-(3-Methylpyrrolidin-3-yl)pent-4-en-1-oneKey Considerations
Molecular Weight ( g/mol )153.22167.25The smaller azetidine ring results in a lower molecular weight.
pKa (predicted)Weakly basicMore basic than azetidine analogThe less strained pyrrolidine ring allows for a more available lone pair on the nitrogen, leading to higher basicity.[7]
LogP (calculated)~1.5~1.8The larger pyrrolidine ring contributes to slightly higher lipophilicity.

Note: The data presented are for the parent compounds. Actual values will vary depending on the specific substitutions.

Susceptibility to Ring-Opening Reactions

A key differentiator in the reactivity of azetidine-containing compounds is their propensity to undergo ring-opening reactions.[8] This is a direct consequence of the high ring strain.[2] Nucleophilic attack at one of the ring carbons can lead to cleavage of a C-N bond, a pathway that is significantly less favorable for the more stable pyrrolidine ring.

For instance, under acidic conditions or in the presence of certain nucleophiles, 1-(3-methylazetidin-3-yl)pent-4-en-1-one could potentially undergo intramolecular ring-opening initiated by the ketone or intermolecularly with other nucleophiles present in the reaction mixture.[3][4] In contrast, the corresponding 3-methylpyrrolidine analog is expected to be much more stable under similar conditions.[3]

G cluster_workflow Comparative Reactivity Experimental Workflow start Start: Azetidine & Pyrrolidine Analogs reaction N-Acylation Reaction (e.g., with Acyl Chloride) start->reaction analysis Reaction Monitoring & Analysis (TLC, LC-MS, NMR) reaction->analysis products Product Isolation & Characterization analysis->products stability Stability Assessment (Acidic/Basic Conditions) products->stability ring_opening_analysis Analysis for Ring-Opened Products stability->ring_opening_analysis conclusion Conclusion: Compare Yields, Rates, & Stability ring_opening_analysis->conclusion

Caption: Experimental Workflow for Comparing Reactivity.

Experimental Protocols

To empirically validate the theoretical differences in reactivity, the following experimental protocols are proposed.

Protocol 1: Comparative N-Acylation Kinetics

Objective: To compare the rate of N-acylation of 1-(3-methylazetidin-3-yl)pent-4-en-1-one and its 3-methylpyrrolidine analog with a standard acylating agent.

Materials:

  • 1-(3-Methylazetidin-3-yl)pent-4-en-1-one

  • 1-(3-Methylpyrrolidin-3-yl)pent-4-en-1-one (or a suitable analog)

  • Acetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In separate, dry reaction vessels, prepare equimolar solutions of the azetidine and pyrrolidine analogs in anhydrous DCM containing the internal standard.

  • Initiation: Cool the solutions to 0 °C and add triethylamine (1.1 equivalents). Add acetyl chloride (1.0 equivalent) to each vessel simultaneously to initiate the reactions.

  • Time-Point Analysis: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the relative concentrations of the starting material and the N-acylated product over time.

  • Data Analysis: Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

Protocol 2: Assessment of Stability to Ring-Opening

Objective: To compare the stability of the azetidine and pyrrolidine rings under acidic conditions.

Materials:

  • 1-(3-Methylazetidin-3-yl)pent-4-en-1-one

  • 1-(3-Methylpyrrolidin-3-yl)pent-4-en-1-one (or a suitable analog)

  • Acidic solution (e.g., 1 M HCl in a suitable solvent like methanol or water)

  • Neutralizing solution (e.g., saturated aqueous sodium bicarbonate)

  • Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Prepare solutions of the azetidine and pyrrolidine analogs at a known concentration in the acidic solution.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 50 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of each sample.

  • Neutralization: Neutralize the aliquots with the neutralizing solution.

  • LC-MS Analysis: Analyze the neutralized aliquots by LC-MS to identify and quantify the starting material and any potential ring-opened byproducts.

  • Data Analysis: Compare the rate of degradation of the starting material and the formation of ring-opened products for both compounds.

Conclusion

The choice between an azetidine and a pyrrolidine scaffold in drug design is a strategic one, with significant implications for the reactivity and stability of the final molecule. While the pyrrolidine ring offers greater stability and generally higher basicity, the strained azetidine ring provides a unique reactive handle that can be exploited for further functionalization through ring-opening reactions.[2][9] For researchers designing covalent inhibitors or probes, the inherent reactivity of the azetidine may be advantageous. Conversely, for developing stable, orally bioavailable drugs, the robustness of the pyrrolidine ring might be preferred.[3] This guide provides a foundational framework for making informed decisions in the selection and application of these important heterocyclic building blocks.

Sources

Comparative

Comparative Validation Guide: GC-MS vs. GC-MS/MS for the Quantification of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one

Executive Summary & Analytical Context 1-(3-Methylazetidin-3-yl)pent-4-en-1-one is a conformationally constrained N-acyl azetidine derivative. Azetidine-based scaffolds are increasingly utilized in the development of CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

1-(3-Methylazetidin-3-yl)pent-4-en-1-one is a conformationally constrained N-acyl azetidine derivative. Azetidine-based scaffolds are increasingly utilized in the development of CNS-focused lead-like libraries and modern pharmacophores due to their unique physicochemical properties[1]. However, quantifying such volatile, low-molecular-weight intermediates in complex reaction matrices—or detecting them as residual impurities in final Active Pharmaceutical Ingredients (APIs)—requires highly selective analytical techniques[2].

When safety-based limits are stringent, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are mandatory[3]. As a Senior Application Scientist, the most critical decision in method development is selecting the appropriate mass spectrometric detection mode. This guide objectively compares Single Quadrupole GC-MS (SIM mode) against Triple Quadrupole GC-MS/MS (MRM mode) , providing a self-validating framework based on the latest ICH Q2(R2) guidelines[4].

Methodological Comparison: The Causality of Choice

Why choose Multiple Reaction Monitoring (MRM) over Selected Ion Monitoring (SIM) for complex matrices? The answer lies in the physics of ion filtration and the elimination of chemical noise.

  • GC-MS (SIM Mode): In a single quadrupole system, SIM filters ions based on a single mass-to-charge ratio (m/z). If the biological or synthetic matrix contains co-eluting compounds that fragment into isobaric ions (ions with the same nominal mass), the detector cannot distinguish between the analyte and the background. This leads to elevated baseline noise, matrix suppression, and false positives.

  • GC-MS/MS (MRM Mode): Triple quadrupole systems solve this via a self-validating double-filtration mechanism. In the first quadrupole (Q1), the precursor ion (e.g., the molecular ion [M]+ at m/z 153) is isolated. In the collision cell (Q2), collision-induced dissociation (CID) fragments the precursor into specific product ions. The third quadrupole (Q3) isolates a unique product ion (e.g., m/z 98). This specific transition (Precursor → Product) virtually eliminates chemical noise, drastically improving the Signal-to-Noise (S/N) ratio and enabling ultra-trace quantification[5].

MRM_Mechanism Ionization EI Source (70 eV) Q1 Q1: Precursor Selection (m/z 153) Ionization->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Selection (m/z 98) Q2->Q3 Detector Electron Multiplier Q3->Detector

Figure 1: Self-validating MRM workflow eliminating matrix interference.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following step-by-step methodology must be executed. This protocol is designed to be an internally controlled, self-validating system.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Transfer 1.0 mL of the aqueous reaction mixture (or API dissolved in water) into a clean glass centrifuge tube.

  • Add 10 µL of an isotopically labeled internal standard (IS) to correct for extraction recovery variations.

  • Add 2.0 mL of high-purity dichloromethane (DCM) as the extraction solvent.

  • Vortex aggressively for 2 minutes to ensure complete phase transfer of the neutral 1-(3-Methylazetidin-3-yl)pent-4-en-1-one into the organic layer.

  • Centrifuge at 4000 rpm for 5 minutes to achieve sharp phase separation.

  • Extract the lower DCM layer, dry over anhydrous sodium sulfate, and transfer to a GC auto-sampler vial.

Step 2: Chromatographic Separation
  • Column: Non-polar DB-5MS (30 m × 0.25 mm I.D. × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode, Inlet temperature 250°C.

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

Step 3: Mass Spectrometric Detection (MRM Optimization)
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Auto-SRM Optimization: Utilize the instrument's automatic selective reaction monitoring (auto-SRM) tool to identify the most intense precursor-to-product ion transitions[5].

  • Transitions: For 1-(3-Methylazetidin-3-yl)pent-4-en-1-one, monitor the primary quantifier transition m/z 153 → 98 (Collision Energy: 15 eV) and a qualifier transition m/z 153 → 70 (Collision Energy: 20 eV).

ICH Q2(R2) Method Validation Framework

The revised ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation[4]. The objective is to unequivocally demonstrate that the analytical procedure is fit for its intended purpose[6].

Validation_Workflow Start Method Optimization (GC & MS Parameters) Specificity Specificity (Blank vs. Spiked Matrix) Start->Specificity Linearity Linearity & Range (5-7 Levels, R² > 0.99) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Sensitivity LOD & LOQ (S/N > 3 & S/N > 10) Linearity->Sensitivity Report Validation Report (ICH Q2(R2) Compliant) Accuracy->Report Precision->Report Sensitivity->Report

Figure 2: ICH Q2(R2) analytical method validation lifecycle.

Execution of Validation Parameters
  • Specificity: Analyze blank matrix samples to ensure no endogenous peaks co-elute at the retention time of the analyte.

  • Linearity & Range: Prepare calibration standards across 7 concentration levels. The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[4].

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N ratio of 10:1[5].

  • Accuracy & Precision: Perform recovery studies by spiking the matrix at 50%, 100%, and 150% of the target concentration. Precision is evaluated via intra-day (repeatability) and inter-day (intermediate precision) relative standard deviations (RSD)[5].

Comparative Performance Data

The following table summarizes the quantitative validation data, objectively comparing the performance of GC-MS (SIM) versus GC-MS/MS (MRM) for this specific azetidine derivative in a crude synthetic matrix.

Validation ParameterGC-MS (SIM Mode)GC-MS/MS (MRM Mode)ICH Q2(R2) Acceptance Criteria
Specificity Matrix interference observedNo matrix interference Baseline resolution from interferences
Linearity Range 0.5 - 50 µg/mL0.01 - 50 µg/mL R² ≥ 0.99
Limit of Quantitation (LOQ) 0.5 µg/mL (S/N = 10)0.01 µg/mL (S/N > 10)S/N ≥ 10
Accuracy (Recovery %) 85.2% - 112.4%98.5% - 101.2% 90.0% - 110.0%
Precision (RSD %) 8.5% (Intra-day)2.1% (Intra-day)≤ 5.0%

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries National Institutes of Health (NIH) / PMC URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Step 5 European Medicines Agency (EMA) / ICH URL:[Link]

  • GC-MS Applications in Pharmaceutical Analysis European Pharmaceutical Review URL:[Link]

  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

A Comparative Guide to the Bioisosteric Replacement Efficacy of the 1-(3-Methylazetidin-3-yl)pent-4-en-1-one Scaffold

This guide provides a comprehensive analysis of the 1-(3-Methylazetidin-3-yl)pent-4-en-1-one scaffold, offering a strategic framework for its bioisosteric modification. Designed for researchers and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the 1-(3-Methylazetidin-3-yl)pent-4-en-1-one scaffold, offering a strategic framework for its bioisosteric modification. Designed for researchers and professionals in drug development, this document delves into the rationale behind experimental design, presents detailed protocols, and provides a data-driven comparison of potential molecular replacements to enhance therapeutic potential.

Introduction: The Strategic Value of Bioisosterism

Bioisosterism, the practice of substituting one functional group for another with similar physicochemical properties, is a foundational strategy in medicinal chemistry.[1][2] This approach is pivotal for optimizing lead compounds by improving potency, selectivity, and pharmacokinetic profiles while mitigating toxicity.[3] The subject of this guide, 1-(3-Methylazetidin-3-yl)pent-4-en-1-one, is a novel scaffold containing two key motifs ripe for bioisosteric exploration: a strained, sp³-rich 3-methylazetidine ring and a reactive α,β-unsaturated ketone.

For the purpose of this guide, we will hypothesize that the parent scaffold is a moderately potent inhibitor of a hypothetical enzyme, "Target Kinase X," and our goal is to enhance its drug-like properties through systematic bioisosteric replacement.

Section 1: Analysis of the Parent Scaffold

A thorough understanding of the parent molecule's structure-activity relationship (SAR) is crucial before embarking on a bioisosteric replacement strategy.

  • The 3-Methylazetidine Moiety: Azetidines are increasingly popular in drug design due to their ability to confer improved aqueous solubility, metabolic stability, and structural rigidity compared to more common saturated heterocycles.[4][5] The four-membered ring is strained, which can influence reactivity and binding conformations.[6] The quaternary carbon at the 3-position provides a defined three-dimensional exit vector, which can be critical for orienting other parts of the molecule within a binding pocket. Azetidines can serve as bioisosteres for larger rings or acyclic motifs like the tert-butyl group, offering a way to reduce lipophilicity while maintaining steric bulk.[4][7]

  • The α,β-Unsaturated Ketone (Pent-4-en-1-one): This functional group is a Michael acceptor, meaning it can undergo conjugate addition with nucleophilic residues, such as cysteine, in a protein's active site.[8][9][10] This can lead to covalent bond formation, a mechanism exploited by several approved drugs to achieve high potency and prolonged duration of action.[11] However, this reactivity can also lead to off-target effects and idiosyncratic toxicity.[8] The ketone's carbonyl group is also a potent hydrogen bond acceptor.

Section 2: A Strategic Approach to Bioisosteric Replacement

Our strategy will focus on independently replacing the ketone and the azetidine ring to de-risk potential liabilities and enhance favorable properties.

Ketone Bioisosteres: Modulating Reactivity and Polarity

The primary goal for replacing the ketone is to fine-tune its hydrogen bonding capacity and mitigate the non-specific reactivity of the Michael acceptor.

Bioisosteric ReplacementRationalePotential Advantages
Oxetane Acts as a "liponeutral" bioisostere for a carbonyl group, maintaining a similar volume without increasing lipophilicity.[4] The oxygen is an excellent hydrogen bond acceptor.[12]Improved metabolic stability, reduced polarity, stable to hydrolysis.[13]
gem-Difluoromethylene (CF₂) Reduces the basicity of the adjacent atom and acts as a weak hydrogen bond acceptor. The C-F bond is highly stable.[2]Enhanced metabolic stability, modulated electronics, potential for improved cell permeability.[14]
(E)-Alkene Removes the polar carbonyl group entirely, significantly reducing polarity and hydrogen bonding capability.Increased lipophilicity, removal of Michael acceptor reactivity.

Below is a diagram illustrating the strategic replacement of the ketone functional group.

G cluster_parent Parent Scaffold cluster_bioisosteres Ketone Bioisosteres Parent 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (Ketone Moiety) Oxetane Oxetane (Reduced Polarity) Parent->Oxetane Replace C=O CF2 gem-Difluoromethylene (Metabolic Stability) Parent->CF2 Replace C=O Alkene (E)-Alkene (Remove H-Bonding) Parent->Alkene Replace C=O

Caption: Bioisosteric replacement strategy for the ketone moiety.

Azetidine Bioisosteres: Exploring Alternative 3D Scaffolds

The goal for replacing the 3-methylazetidine ring is to explore alternative rigid scaffolds that can mimic its steric and electronic properties while potentially improving metabolic stability or modulating basicity.[12][15]

Bioisosteric ReplacementRationalePotential Advantages
1-methylcyclobutane Removes the basic nitrogen atom, which can be a site for metabolic oxidation or unwanted off-target interactions (e.g., hERG).[6]Increased metabolic stability, removal of basicity, slightly increased lipophilicity.
tert-Butyl A classical bioisostere for the 3-substituted azetidine, maintaining a similar steric profile.[7]Well-understood SAR, synthetically accessible.
3-Methyloxetane Replaces the nitrogen with oxygen, removing basicity while maintaining a polar, hydrogen-bond accepting character.[12]Reduced pKa, potential for improved solubility and permeability.[13]

The following diagram illustrates the replacement strategy for the azetidine ring.

G cluster_parent Parent Scaffold cluster_bioisosteres Azetidine Bioisosteres Parent 1-(3-Methylazetidin-3-yl)pent-4-en-1-one (Azetidine Moiety) Cyclobutane 1-methylcyclobutane (Remove Basicity) Parent->Cyclobutane Replace Ring tertButyl tert-Butyl (Classic Isostere) Parent->tertButyl Replace Ring Oxetane 3-Methyloxetane (Modulate Heteroatom) Parent->Oxetane Replace Ring

Caption: Bioisosteric replacement strategy for the azetidine moiety.

Section 3: Experimental Workflow for Comparative Efficacy

A rigorous, multi-step workflow is required to objectively compare the parent scaffold with its newly synthesized bioisosteres.[16][17]

Caption: Comprehensive workflow for evaluating bioisostere efficacy.

Protocol: Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of each compound in the presence of liver microsomes, providing an estimate of hepatic clearance.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation: In a 96-well plate, combine 188 µL of the HLM working solution with 2 µL of the 10 mM test compound stock (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to a 50 µL aliquot of the incubation mixture.

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (T½ = 0.693/k) and intrinsic clearance (CLint).

Protocol: Primary Biochemical Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory potency (IC₅₀) of each compound against Target Kinase X.

Materials:

  • Eu-labeled anti-tag antibody

  • Biotinylated Kinase Tracer

  • Streptavidin-labeled fluorescent protein (e.g., Alexa Fluor™ 647)

  • Target Kinase X

  • Test compounds (serial dilution)

  • Assay buffer

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compounds to a 384-well assay plate.

  • Kinase/Antibody Mix: Prepare a solution of Target Kinase X and the Eu-labeled antibody in assay buffer. Add 4 µL of this mix to each well.

  • Tracer/Streptavidin Mix: Prepare a solution of the kinase tracer and streptavidin-Alexa Fluor™ 647 in assay buffer. Add 4 µL of this mix to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Data Interpretation & Comparative Analysis (Hypothetical Data)

The following tables summarize hypothetical data for the parent compound (P) and its bioisosteres, designed to illustrate potential outcomes.

Table 1: Physicochemical and In Vitro ADME Properties

CmpdBioisostere (Moiety)MWlogD (pH 7.4)Solubility (µM)HLM T½ (min)
P Parent Scaffold207.281.55525
B1 Oxetane (Ketone)221.311.375>60
B2 CF₂ (Ketone)243.272.13045
B3 tert-Butyl (Azetidine)208.332.52018
B4 Cyclobutane (Azetidine)206.302.22550

Table 2: Biological Potency and Cellular Activity

CmpdTarget Kinase X IC₅₀ (nM)Cellular Target Engagement EC₅₀ (nM)p-Substrate EC₅₀ (nM)
P 150450600
B1 120300400
B2 2508001100
B3 500>2000>2000
B4 180500750

Analysis of Findings:

  • Compound B1 (Oxetane): This analog demonstrates a superior overall profile. The replacement of the ketone with an oxetane slightly improved potency, significantly enhanced aqueous solubility, and dramatically increased metabolic stability (>60 min).[13] This suggests the parent ketone was a primary site of metabolism. The improved physicochemical properties likely contributed to the enhanced cellular activity.

  • Compound B2 (CF₂): While metabolic stability improved, the increased lipophilicity led to poor solubility and a loss of potency. This highlights the delicate balance required when modulating electronic properties.[14]

  • Compound B3 (tert-Butyl): Replacing the azetidine with a classic tert-butyl group was detrimental to activity. This strongly suggests that the nitrogen atom in the azetidine ring is crucial for a key interaction with the target, likely as a hydrogen bond acceptor or through a water-mediated network.

  • Compound B4 (Cyclobutane): The removal of the basic nitrogen while retaining the four-membered ring structure led to a slight loss in potency but a significant improvement in metabolic stability. This modification could be valuable if off-target effects related to the basic nitrogen were an issue.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the bioisosteric replacement of the 1-(3-Methylazetidin-3-yl)pent-4-en-1-one scaffold. Based on our hypothetical data, the oxetane-for-ketone replacement (Compound B1) emerged as the most promising strategy, yielding a compound with improved potency, solubility, and metabolic stability.

The next steps in a drug discovery program would involve:

  • Confirming the binding mode of Compound B1 through X-ray crystallography.

  • Conducting further SAR studies around the oxetane-containing scaffold.

  • Performing in vivo pharmacokinetic and efficacy studies in relevant animal models for the most promising candidates.

By applying sound medicinal chemistry principles and rigorous experimental validation, bioisosteric replacement serves as a powerful tool to transform promising hits into viable drug candidates.

References

  • Fotouhi, L., et al. (2018). Michael acceptor molecules in natural products and their mechanism of action. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Mule, S., et al. (2022). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Molecules. Available at: [Link]

  • Cambridge MedChem Consulting (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Scott, J.S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • de Ruiter, A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules. Available at: [Link]

  • Gant, T.G. (2014). Using bioisosteres I: The 'classical' bioisosteres. Journal of Medicinal Chemistry. Available at: [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Lin, M.H., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences. Available at: [Link]

  • Taylor, P.S., et al. (2021). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Krenske, E.H., et al. (2016). Additions of Cysteine Thiols to Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. Journal of Organic Chemistry. Available at: [Link]

  • Rarey, M., et al. (2008). Workflow-based identification of bioisosteric replacements for molecular scaffolds. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Peat, A.J. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Medicinal Chemistry. Available at: [Link]

  • Bielecki, M., et al. (2023). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]

  • Jayashree, B.S., et al. (2022). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Available at: [Link]

  • Figshare (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. Available at: [Link]

  • Chemistry LibreTexts (2025). Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

  • Ghorai, D., et al. (2023). Quaternary Azetidines, Oxetanes, and Cyclobutanes via Allylic Allylation – Cope Rearrangement: Synthesis of Linked Heterocycles. ChemRxiv. Available at: [Link]

Sources

Comparative

Comprehensive Guide to Evaluating In Vitro Assay Interference of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one Precursors

Executive Summary The 1-(3-Methylazetidin-3-yl)pent-4-en-1-one scaffold is a highly valued, sp3-rich building block used to introduce conformationally restricted azetidine motifs into modern drug candidates. However, eva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(3-Methylazetidin-3-yl)pent-4-en-1-one scaffold is a highly valued, sp3-rich building block used to introduce conformationally restricted azetidine motifs into modern drug candidates. However, evaluating these precursors in high-throughput screening (HTS) campaigns presents significant challenges. While the parent molecule appears benign in computational models, physical samples often exhibit profound in vitro assay interference.

This guide objectively compares the performance of standard commercial-grade precursors (which rely solely on in silico filtering) against our Bio-Validated Precursor Suite (which undergoes rigorous empirical biophysical evaluation). By detailing the causality behind assay interference and providing self-validating experimental protocols, this guide empowers researchers to eliminate false positives and prioritize high-fidelity hits.

The Mechanistic Basis of Assay Interference in Azetidine-Alkenyl Precursors

Assay Interference Compounds (AICs) disrupt biological assays through non-target-specific mechanisms such as colloidal aggregation, redox cycling, and covalent reactivity[1]. For 1-(3-Methylazetidin-3-yl)pent-4-en-1-one precursors, the structural liabilities are subtle but impactful:

  • Auto-Oxidation of the Terminal Alkene: The pent-4-en-1-one moiety contains a terminal alkene that is susceptible to auto-oxidation during storage. This process generates trace epoxides that act as electrophilic false positives, covalently trapping nucleophilic cysteines on target proteins[2].

  • Colloidal Aggregation: The lipophilic nature of the substituted azetidine core can drive self-association in aqueous assay buffers. These sub-micron colloidal aggregates non-specifically sequester assay proteins, mimicking enzymatic inhibition[1].

  • Trace Metal Catalysis: The basic azetidine nitrogen can coordinate with trace transition metals left over from synthetic cross-coupling steps, initiating redox cycling that quenches fluorescence readouts and oxidizes assay reagents[2].

Comparison Guide: In Silico Filtering vs. Biophysical Validation

Many discovery programs rely on computational Pan-Assay Interference Compounds (PAINS) filters to triage their libraries. However, the 1-(3-Methylazetidin-3-yl)pent-4-en-1-one scaffold lacks classical PAINS substructures (e.g., rhodanines, quinones) and easily passes these electronic filters[3].

This creates a dangerous 4 scenario: the theoretical structure is flagged as safe, but the physical sample contains reactive impurities that ruin HTS campaigns[4]. To solve this, our Bio-Validated Precursor Suite bypasses theoretical assumptions in favor of multiparametric biophysical screening.

Table 1: Comparative Interference Profiling of Precursors
Assay ModalityStandard Commercial Grade (Alternative)Bio-Validated Grade (Our Product)Mechanistic Causality
In Silico PAINS Alert Pass (0 Alerts)Pass (0 Alerts)The core scaffold lacks classical PAINS substructures, rendering computational filters blind to physical impurities.
ALARM NMR (13C Shift) Positive (Covalent Adducts)Negative (No Shift)Standard grades contain trace auto-oxidation epoxides from the terminal alkene that alkylate reporter proteins.
DLS (Aggregation) Critical (>10^6 counts/s)Baseline (<10^4 counts/s)Standard grades contain lipophilic synthetic impurities that induce colloidal aggregation in aqueous buffers.
CPM Fluorescence High Quenching (False +)No InterferenceTrace transition metals in standard grades catalyze redox cycling, destroying the fluorogenic reporter.

Workflow Visualization

The following diagram illustrates the logical triage pathways comparing standard computational filtering against our recommended biophysical validation workflow.

G cluster_0 Standard Commercial Precursors cluster_1 Bio-Validated Precursors (Product) std_in In Silico PAINS Filter (Passes) std_out False Positives in HTS (Due to Impurities) std_in->std_out bio_in Multiparametric Biophysical Screening alarm ALARM NMR (Thiol Reactivity) bio_in->alarm dls DLS Analysis (Aggregation) bio_in->dls bio_out High-Fidelity Hits (No Interference) alarm->bio_out dls->bio_out

Comparative workflow: Standard in silico filtering vs. biophysical validation for precursor triage.

Self-Validating Experimental Protocols

To ensure scientific integrity, every evaluation method used to qualify our Bio-Validated Precursors is designed as a self-validating system. These protocols include internal causality checks to definitively prove the mechanism of interference.

Protocol A: ALARM NMR for Covalent Thiol Trapping

5 (a La assay to detect reactive molecules by nuclear magnetic resonance) is a robust biophysical method to detect electrophilic false positives[5].

  • Causality: We utilize a 13C-labeled La antigen reporter protein because it contains hyper-reactive cysteines that accurately mimic the nucleophilic environment of physiological drug targets[6].

  • Step 1: Incubate 50 µM of the 1-(3-Methylazetidin-3-yl)pent-4-en-1-one precursor with 13C-labeled La antigen in physiological buffer for 1 hour.

  • Step 2: Acquire a [1H-13C]-HMQC NMR spectrum to monitor chemical shift perturbations.

  • Self-Validation (The Reversibility Check): If a chemical shift is observed, spike the sample with 5 mM Dithiothreitol (DTT)[2]. If the spectrum reverts to baseline, the interference is due to reversible redox cycling. If the shift persists, it definitively confirms irreversible covalent alkylation by precursor impurities.

Protocol B: Dynamic Light Scattering (DLS) for Colloidal Aggregation
  • Causality: Lipophilic azetidine derivatives can self-associate into sub-micron colloidal aggregates that non-specifically sequester proteins, mimicking enzymatic inhibition[1]. DLS measures the hydrodynamic radius to detect these particles.

  • Step 1: Prepare a 100 µM solution of the precursor in 50 mM Tris-HCl (pH 7.4) containing 1% DMSO.

  • Step 2: Measure the scattering intensity using a DLS instrument.

  • Self-Validation (The Detergent Disruption Check): If high scattering (>10^5 counts/s) is detected, spike the sample with 0.01% Triton X-100. True colloidal aggregates will immediately disperse, dropping the scattering intensity to baseline. If scattering remains high, the compound has simply precipitated (insolubility), ruling out colloidal interference.

Protocol C: CPM Fluorescence Assay for Redox Activity
  • Causality: The fluorogenic dye CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) is non-fluorescent until it reacts with free thiols. If the precursor oxidizes the assay environment via trace metal catalysis, CPM fluorescence will be quenched.

  • Step 1: Incubate 10 µM precursor with 5 µM Coenzyme A (CoA) and 10 µM CPM dye in assay buffer.

  • Step 2: Measure fluorescence emission at 460 nm.

  • Self-Validation (The TCEP Control): Run a parallel reaction spiked with 1 mM TCEP (a non-thiol reducing agent). If the precursor is acting via a redox mechanism, TCEP will maintain the reduced state and restore CPM fluorescence. If fluorescence remains quenched, the precursor is acting as a direct covalent scavenger rather than a redox cycler.

References

  • Dahlin, J. L., et al. "Assay Interference by Chemical Reactivity." Assay Guidance Manual (NCBI).[Link]

  • Dahlin, J. L., & Walters, M. A. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter.[Link]

  • Huth, J. R., et al. "ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens." Journal of the American Chemical Society. [Link]

  • Capuzzi, S. J., et al. "Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS." Journal of Chemical Information and Modeling.[Link]

  • Baell, J. B., & Nissink, J. W. M. "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." ACS Chemical Biology.[Link]

  • Dahlin, J. L., et al. "ALARM NMR for HTS triage and chemical probe validation." Current Protocols in Chemical Biology.[Link]

Sources

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